1-(3-butyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3-(2,4-dichlorophenoxy)propan-2-ol
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Overview
Description
1-(3-butyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3-(2,4-dichlorophenoxy)propan-2-ol is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes a benzimidazole ring, a butyl group, and a dichlorophenoxy group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-butyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3-(2,4-dichlorophenoxy)propan-2-ol typically involves multiple steps:
Formation of the Benzimidazole Ring: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.
Introduction of the Butyl Group: The butyl group can be introduced through alkylation reactions using butyl halides in the presence of a base.
Attachment of the Dichlorophenoxy Group: The final step involves the reaction of the benzimidazole derivative with 2,4-dichlorophenol in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(3-butyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3-(2,4-dichlorophenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzimidazole oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-butyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3-(2,4-dichlorophenoxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulation of Receptors: Interacting with cell surface receptors and altering their signaling pathways.
Disruption of Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
1-(3-butyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3-phenoxypropan-2-ol: Similar structure but with a phenoxy group instead of a dichlorophenoxy group.
1-(3-butyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3-(2,4-dichlorophenoxy)butan-2-ol: Similar structure but with a butan-2-ol group instead of propan-2-ol.
Uniqueness
1-(3-butyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3-(2,4-dichlorophenoxy)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenoxy group enhances its potential as a bioactive molecule, while the benzimidazole ring provides a versatile scaffold for further modifications.
Properties
Molecular Formula |
C20H23Cl2N3O2 |
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Molecular Weight |
408.3 g/mol |
IUPAC Name |
1-(3-butyl-2-iminobenzimidazol-1-yl)-3-(2,4-dichlorophenoxy)propan-2-ol |
InChI |
InChI=1S/C20H23Cl2N3O2/c1-2-3-10-24-17-6-4-5-7-18(17)25(20(24)23)12-15(26)13-27-19-9-8-14(21)11-16(19)22/h4-9,11,15,23,26H,2-3,10,12-13H2,1H3 |
InChI Key |
CNKHQPJUNDHCBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N(C1=N)CC(COC3=C(C=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
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